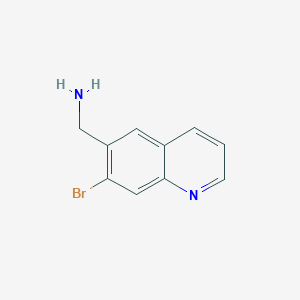

(7-Bromoquinolin-6-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

(7-bromoquinolin-6-yl)methanamine |

InChI |

InChI=1S/C10H9BrN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H,6,12H2 |

InChI Key |

XSHZBEAGEJEDLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Br)CN |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 7 Bromoquinolin 6 Yl Methanamine and Its Structural Precursors

Strategic Construction of the Quinoline (B57606) Nucleus

Recent advancements in synthetic chemistry have provided a diverse toolkit for the assembly of quinoline derivatives. These methods often leverage catalytic processes to achieve high levels of selectivity and functional group tolerance.

Oxidative annulation has emerged as a powerful strategy for quinoline synthesis, characterized by the formation of the heterocyclic ring through an oxidative process. mdpi.com These methods often involve the synergistic action of catalysts, oxidants, and solvents to drive the reaction forward. mdpi.com

A key advancement in quinoline synthesis is the use of transition-metal-catalyzed C–H bond activation. This approach allows for the direct formation of carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For instance, rhodium-catalyzed ortho-C–H bond activation has been employed in the synthesis of quinoline carboxylates through a cascade of C–H activation and heteroannulation reactions. mdpi.com Similarly, cobalt-catalyzed cyclization of acetophenones and anilines provides a route to various quinoline skeletons with good functional group tolerance and high yields. mdpi.com A copper-catalyzed oxidative C–H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE) has also been described, where DCE acts as both a solvent and a vinyl equivalent to form the benzoquinolizinium core. acs.orgacs.org

Table 1: Examples of C-H Bond Activation in Quinoline Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Rhodium catalyst | Enaminones and anthranils | Substituted quinolines | mdpi.com |

| Cobalt(III) catalyst | Acetophenone and aniline | Various quinoline skeletons | mdpi.com |

| Copper catalyst | Quinolines and 1,2-dichloroethane | Benzoquinoliziniums | acs.orgacs.org |

Dehydrogenative coupling reactions offer another efficient route to quinolines. A nickel-catalyzed method has been developed for the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols through a sequential dehydrogenation and condensation process. nih.govscispace.com This strategy is advantageous due to its low catalyst loading and broad substrate scope, accommodating both primary and secondary α-2-aminoaryl alcohols with ketones or secondary alcohols. nih.gov Aerobic oxidative aromatization of aliphatic alcohols and anilines, catalyzed by a Pd(OAc)2/2,4,6-Collidine/Brønsted acid system, also provides a direct pathway to diverse substituted quinoline derivatives in high yields. researchgate.net

Visible-light-mediated photocatalysis has gained prominence as a green and efficient method for quinoline synthesis. mdpi.com Organic photocatalysts, such as anthraquinone, have been used to mediate the oxidative cyclization of 2-aminobenzyl alcohols and secondary alcohols to produce quinolines at room temperature with DMSO as the oxidant. acs.org In some cases, these reactions can proceed without an external photocatalyst, relying on the inherent photochemical properties of the reactants. For example, a visible-light-induced oxidative cyclization of N-propargylanilines with sulfinic acids has been developed to afford 3-sulfonated quinoline derivatives in high yields and with excellent regioselectivity. nih.gov Semiconductor photocatalysis using materials like Ag/g-C3N4 has also been employed for the Povarov cyclization to synthesize 2-arylquinolines under blue LED irradiation. mdpi.com

Table 2: Photocatalytic Approaches to Quinoline Synthesis

| Photocatalyst/Conditions | Reactants | Product Type | Reference |

| Anthraquinone/Visible Light | 2-Aminobenzyl alcohols and secondary alcohols | Substituted quinolines | acs.org |

| Visible Light (photocatalyst-free) | N-propargylanilines and sulfinic acids | 3-Sulfonated quinolines | nih.gov |

| Ag/g-C3N4/Blue LED | Tertiary anilines and maleimides | 2-Arylquinolines | mdpi.comresearchgate.net |

The Friedländer synthesis, a classical method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, remains a cornerstone of quinoline synthesis. nih.govvedantu.com Modern iterations have focused on improving the efficiency and environmental footprint of this reaction. nih.gov Catalytic approaches have been extensively explored, utilizing a range of catalysts from traditional acids and bases to more advanced systems like ionic liquids, metal-organic frameworks, polymers, and nanocatalysts. nih.govtubitak.gov.trresearchgate.net For instance, the use of a reusable solid acid catalyst, Nafion NR50, under microwave irradiation in ethanol (B145695) has been shown to be an effective and environmentally friendly strategy for the Friedländer synthesis. mdpi.com Brønsted-acidic ionic liquids have also been employed as efficient and recyclable catalysts for this reaction. mdpi.com

Multi-component reactions (MCRs) offer a highly atom-economical and convergent approach to complex molecules like quinolines from simple starting materials in a single step. researchgate.net The Povarov reaction, a well-known MCR, typically involves the reaction of an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. mdpi.comacs.org Variations of this reaction, such as a molecular iodine-catalyzed version, allow for the direct synthesis of quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com Another example is a three-component reaction of anilines, aldehyde derivatives, and aliphatic alkynes catalyzed sequentially by Cu(I) and Au(I) to produce 4-hydroxyalkyl-quinoline derivatives. rsc.org Niobium(V) chloride has also been utilized to promote the multicomponent synthesis of quinoline derivatives. researchgate.net

Oxidative Annulation Strategies for Quinolines

Regioselective Bromination Techniques on the Quinoline Ring

The introduction of a bromine atom at a specific position on the quinoline ring is a critical step in the synthesis of (7-Bromoquinolin-6-yl)methanamine. Direct bromination of quinoline often leads to a mixture of products with poor regioselectivity. gelisim.edu.tr Therefore, developing methods for regioselective bromination is of paramount importance.

One effective strategy involves the use of directing groups. For instance, the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline, has been reinvestigated to optimize yields and isolation conditions. researchgate.net Monobromination of these substrates can yield a mixture of 5- and 7-bromo derivatives. researchgate.net In some cases, specific reaction conditions can favor the formation of the desired 7-bromo isomer. For example, the bromination of certain 8-substituted quinolines can selectively yield the 5-bromo derivative as the sole product. researchgate.net

Another approach involves the use of N-oxides. The Rh-catalyzed C8 bromination of quinoline N-oxides with N-bromosuccinimide (NBS) has been reported. nih.gov Furthermore, a metal-free protocol for the regioselective C5–H halogenation of a range of 8-substituted quinoline derivatives has been established using trihaloisocyanuric acids as the halogen source. rsc.org This method has shown excellent reactivity and complete regioselectivity for most substrates. rsc.org

The synthesis of polyfunctional brominated methoxyquinolines has also been explored, describing regioselective routes for the preparation of 3- and 5-brominated methoxy (B1213986) quinolines under mild reaction conditions. gelisim.edu.tr Additionally, a method for synthesizing 7-bromo-5-methoxyquinoline (B1376925) from 3,5-dibromoaniline (B181674) has been developed, which involves a Skraup condensation followed by nucleophilic substitution. google.com

Introduction of the Methanamine Moiety

The installation of the methanamine group is another crucial transformation in the synthesis of this compound. This is typically achieved from a precursor aldehyde or a related functional group.

Reductive Amination Strategies

Reductive amination is a widely used and powerful method for the formation of amines from carbonyl compounds. google.com This strategy involves the reaction of an aldehyde, in this case, 7-bromoquinoline-6-carboxaldehyde, with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. google.com A common reducing agent for this transformation is sodium triacetoxyborohydride. researchgate.net The reaction proceeds through the in situ formation of an imine, which is then reduced to the corresponding amine. This method is advantageous due to its operational simplicity and the commercial availability of various reducing agents. google.comresearchgate.net

Alternative Amination Pathways to the Alkyl Amine Group

Besides reductive amination, other pathways can be employed to introduce the alkyl amine group. One such method is the reduction of a cyano group. If 7-bromo-6-cyanoquinoline is available, it can be reduced to this compound using a suitable reducing agent like lithium aluminum hydride or catalytic hydrogenation.

Another alternative involves the Chichibabin reaction, which allows for the direct amination of the quinoline ring. rsc.org However, this reaction often requires harsh conditions and may suffer from poor regioselectivity and functional group intolerance. rsc.org More recent developments have focused on metal-free amination methods. For instance, a one-pot reaction involving quinoline-N-oxides and various amines in the presence of triflic anhydride (B1165640) has been developed for the regioselective synthesis of aminoquinolines. rsc.org

Transition-Metal Catalyzed Cross-Coupling Reactions in the Synthesis of Brominated Quinoline Amines

Transition-metal catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed C–N Bond Formation (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. wikipedia.orgatlanchimpharma.com This reaction allows for the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine. wikipedia.org In the context of synthesizing precursors to this compound, this methodology can be applied to couple an amine to a bromoquinoline core. acs.orgacs.org

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The choice of ligand is crucial for the success of the reaction, with various generations of ligands developed to expand the substrate scope and improve reaction conditions. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPPF allowed for the efficient coupling of primary amines. wikipedia.org Microwave-assisted palladium-catalyzed amination of bromoquinolines has also been shown to accelerate reaction times and improve yields. acs.orgacs.org

Suzuki–Miyaura Cross-Coupling for Aryl-Aryl Bond Formation with Bromoquinolines

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com This reaction is particularly useful for creating biaryl structures. In the synthesis of derivatives of this compound, the Suzuki-Miyaura coupling can be employed to introduce an aryl or heteroaryl group at the 7-position of the quinoline ring by coupling a suitable boronic acid or ester with a 7-bromoquinoline (B152726) precursor.

The reaction mechanism involves an oxidative addition of the bromoquinoline to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org The site-selectivity of Suzuki-Miyaura couplings on polyhalogenated quinolines can be influenced by the electronic properties of the positions on the quinoline ring and the choice of catalyst and reaction conditions. rsc.org For example, in some cases, the inherent electrophilicity of the C2 position in quinolines can override the typical reactivity order of aryl halides. rsc.org

Interactive Data Table: Key Synthetic Reactions

| Reaction Type | Substrate(s) | Reagent(s) | Product Type | Reference(s) |

| Regioselective Bromination | Quinoline Derivatives | N-Bromosuccinimide (NBS), Trihaloisocyanuric acids | Bromoquinolines | nih.govrsc.org |

| Reductive Amination | Quinoline Carboxaldehyde | Amine Source, Reducing Agent (e.g., NaBH(OAc)₃) | Quinoline Methanamine | google.comresearchgate.net |

| Buchwald-Hartwig Amination | Bromoquinoline, Amine | Palladium Catalyst, Phosphine Ligand, Base | Arylaminoquinoline | wikipedia.orgacs.orgacs.org |

| Suzuki-Miyaura Coupling | Bromoquinoline, Boronic Acid/Ester | Palladium Catalyst, Base | Aryl-substituted Quinoline | libretexts.orgrsc.orgnih.gov |

Sonogashira Coupling for Carbon-Carbon Triple Bond Formation

The Sonogashira reaction is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.org The mild reaction conditions make it a versatile tool for the synthesis of complex molecules, including derivatives of quinoline. acs.orgajouronline.com

In the context of synthesizing precursors to this compound, the Sonogashira coupling can be employed to introduce an alkynyl substituent at the 7-position of the quinoline ring system. For instance, starting with a dihalogenated quinoline, such as a 7-bromo-6-iodoquinoline derivative, the greater reactivity of the carbon-iodine bond allows for selective alkynylation at the 6-position, which could then be followed by further functionalization. Conversely, if starting with 7-bromoquinoline, a Sonogashira reaction could be envisioned to introduce a carbon-carbon triple bond at this position, leading to a 7-alkynylquinoline derivative.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. libretexts.org The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation from the copper acetylide and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive towards transmetalation. nih.gov

Recent advancements have also explored copper-free Sonogashira reactions, which can simplify the reaction setup and purification processes. nih.gov The choice of ligands for the palladium catalyst is also crucial and can influence the reaction's efficiency. Bulky and electron-rich phosphine ligands are often employed to improve catalytic activity. libretexts.org

A representative, though generalized, Sonogashira reaction for a bromoquinoline derivative is outlined in the table below.

| Feature | Description |

| Reactants | 7-Bromoquinoline derivative, Terminal alkyne |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₂Cl₂) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Base/Solvent | Amine (e.g., Triethylamine, Diethylamine) |

| Temperature | Typically room temperature to moderate heating (e.g., 80°C) acs.org |

| Product | 7-Alkynylquinoline derivative |

This table represents a generalized Sonogashira reaction. Specific conditions can vary based on the substrates and desired product.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Several classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. nih.govnih.gov Modern approaches seek to address these drawbacks.

Key green chemistry strategies applicable to the synthesis of this compound and its precursors include:

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage, purification steps, and waste generation. nih.gov

Microwave-Assisted Synthesis (MAS): The use of microwave irradiation can dramatically shorten reaction times and, in some cases, improve product yields compared to conventional heating. rsc.orgijpsjournal.com

Ultrasonic Irradiation: Sonication can also accelerate reactions and improve efficiency, offering another energy-efficient alternative to traditional methods. rsc.orgijpsjournal.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. ijpsjournal.com

Catalysis: The use of catalysts, especially heterogeneous or nanocatalysts, is preferred over stoichiometric reagents as they are used in smaller quantities and can often be recovered and reused. nih.govacs.org Biocatalysis, using enzymes, presents an even greener alternative. ijpsjournal.com

The table below summarizes how green chemistry principles can be applied to the synthesis of quinoline derivatives, which is relevant to the production of this compound.

| Green Chemistry Principle | Application in Quinoline Synthesis |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. For example, using formic acid as a greener catalyst. ijpsjournal.com |

| Designing Safer Chemicals | Synthesizing compounds with reduced toxicity while maintaining efficacy. |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or solvent-free reaction conditions where possible. nih.gov |

| Design for Energy Efficiency | Employing microwave or ultrasound-assisted synthesis to reduce energy consumption. rsc.org |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Utilizing recoverable and reusable catalysts, such as nanocatalysts, to improve efficiency and reduce waste. acs.org |

By integrating these green and sustainable approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Vi. 7 Bromoquinolin 6 Yl Methanamine As a Key Building Block in Complex Chemical Synthesis

Role in the Construction of Diverse Heterocyclic Frameworks

The inherent structure of (7-Bromoquinolin-6-yl)methanamine serves as a template for the elaboration of more complex heterocyclic systems. The primary amine of the methanamine group is a potent nucleophile, readily participating in reactions to form new rings. For instance, it can be acylated and subsequently cyclized, or it can react with various electrophiles to construct fused heterocyclic systems. This makes it a valuable starting material for creating novel compounds with potentially unique biological or material properties.

Utilization in the Modular Synthesis of Advanced Molecular Architectures

Modular synthesis relies on the use of well-defined building blocks that can be systematically assembled. The distinct reactivity of the amine and bromide on the this compound scaffold allows for its use in such a modular approach. The aminomethyl group can be used as a handle to connect to other molecular fragments through amide bond formation, reductive amination, or other amine-related chemistries. Subsequently, the bromo-substituent can be functionalized through powerful carbon-carbon or carbon-heteroatom bond-forming reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This stepwise, controlled functionalization is central to building complex, multi-component molecular architectures.

Applications as a Precursor for Material Science Components

The quinoline (B57606) moiety is known for its photophysical and electronic properties, making it a desirable component in materials science. As a functionalized quinoline derivative, this compound is a precursor for creating novel organic materials. The rigid, aromatic structure can be incorporated into larger conjugated systems, such as organic light-emitting diode (OLED) materials or organic photovoltaics. The bromo- and amino- groups provide convenient points for polymerization or for grafting the quinoline unit onto other material scaffolds, thereby tailoring the electronic and optical properties of the final product.

Design and Synthesis of Compound Libraries Leveraging the this compound Scaffold

The creation of compound libraries for high-throughput screening is a critical part of drug discovery and materials development. The bifunctional nature of this compound makes it an ideal scaffold for combinatorial chemistry. A diverse set of building blocks can be introduced at the amine position, while another array of functionalities can be installed at the bromine position. This two-dimensional diversification strategy allows for the rapid generation of a large library of related compounds from a single, common core, facilitating the exploration of structure-activity relationships.

Q & A

Basic: What are the optimal synthetic routes for (7-Bromoquinolin-6-yl)methanamine, and how can regioselectivity be ensured during bromination?

Methodological Answer:

The synthesis typically involves two key steps: (1) bromination of the quinoline core and (2) introduction of the methanamine group. For bromination, electrophilic substitution at the 7-position of quinoline can be achieved using in or -bromosuccinimide (NBS) under radical conditions. Regioselectivity is influenced by electron-donating/withdrawing groups and reaction temperature . Post-bromination, the methanamine group is introduced via reductive amination (e.g., using and ) or nucleophilic substitution of a halogenated intermediate. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should be used to monitor reaction progress .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: - and -NMR can confirm the structure by identifying the bromine-induced deshielding at C7 and the methanamine protons at C6. -NMR typically shows a singlet for the group (~δ 3.2–3.5 ppm) and aromatic protons split by bromine’s anisotropic effect .

- Mass Spectrometry (MS): High-resolution MS (HRMS) provides accurate molecular weight confirmation (, expected ).

- X-ray Crystallography: For absolute configuration determination, single-crystal X-ray diffraction is recommended if crystallizable derivatives are synthesized .

Advanced: How can catalytic efficiency be optimized in coupling reactions involving this compound?

Methodological Answer:

To enhance catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura), use palladium catalysts (e.g., ) with ligands that stabilize the active palladium species. A Design of Experiments (DoE) approach can optimize variables:

- Temperature: 80–120°C for aryl boronic acid coupling.

- Base: or to maintain pH > 8.

- Solvent: DMF or toluene for solubility.

Monitor yields via -NMR and compare turnover numbers (TONs) across conditions. Computational tools like PISTACHIO or REAXYS databases can predict feasible pathways .

Advanced: How should researchers address contradictions in reported biological activity data for quinoline-based methanamines?

Methodological Answer:

Discrepancies in bioactivity data (e.g., IC values) may arise from assay variability, impurity profiles, or solvent effects. To resolve contradictions:

- Reproducibility Checks: Replicate assays under standardized conditions (e.g., cell line, incubation time).

- Purity Validation: Use HPLC (>95% purity) and elemental analysis to confirm compound integrity.

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. Iterative refinement of experimental protocols is critical, as highlighted in qualitative research frameworks .

Advanced: What computational strategies predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Bromine’s electronegativity and the amine’s hydrogen-bonding capacity are key docking parameters.

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein hydrogen bonds.

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

The compound is sensitive to light and moisture due to the amine group. Storage recommendations:

- Short-Term: Store at 0–4°C in amber vials under atmosphere.

- Long-Term: Lyophilize and store at -20°C with desiccants (e.g., silica gel).

Stability can be assessed via accelerated degradation studies (40°C/75% relative humidity for 4 weeks) and HPLC analysis .

Advanced: How can solvent effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

Solvent polarity and proticity significantly impact reaction rates:

- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of the amine group, favoring mechanisms.

- Protic Solvents (EtOH, HO): Stabilize transition states via hydrogen bonding but may deactivate the nucleophile.

Use Kamlet-Taft parameters to correlate solvent effects with reaction rates. Kinetic studies (e.g., pseudo-first-order conditions) can quantify solvent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.